Propane-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCLWCCNYAWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393543 | |
| Record name | Propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81363-76-0 | |
| Record name | Propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propane-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Propane 2 Sulfonamide and Its Functionalized Analogs
Foundational Synthesis Strategies for Propane-2-sulfonamide Scaffolds
The construction of the this compound core relies on well-established reactions in organic chemistry that are broadly applicable to sulfonamide synthesis in general.
Amidation and Sulfonylation Reactions Utilizing Sulfonyl Chlorides and Amine Substrates
The most conventional and widely employed method for preparing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.gov This approach, often referred to as sulfonylation of an amine or amidation of a sulfonyl chloride, forms the cornerstone of this compound synthesis. The synthesis typically begins with the preparation of propane-2-sulfonyl chloride, which can be generated through methods like the oxidative chlorination of isopropyl thiol derivatives.
The subsequent reaction involves treating the propane-2-sulfonyl chloride with a suitable amine in the presence of a base to neutralize the hydrogen chloride byproduct. For the synthesis of the parent this compound, aqueous or anhydrous ammonia is used. For functionalized analogs, a primary or secondary amine is used as the nucleophile.
A representative reaction is the synthesis of N-substituted naphthylamine derivatives, where a sulfonyl chloride is reacted with a diamine in dichloromethane (B109758) at 0 °C in the presence of triethylamine (B128534) as a base. researchgate.net This general principle is directly applicable to creating functionalized propane-2-sulfonamides by reacting propane-2-sulfonyl chloride with complex amines. researchgate.net Difficulties with this method can arise from the harsh conditions sometimes needed to prepare the sulfonyl chloride precursor and the water-sensitive nature of these reagents. nih.gov
Nucleophilic Substitution Approaches in this compound Synthesis
Beyond the classic sulfonyl chloride route, other nucleophilic substitution strategies have been developed. One notable method avoids the often harsh preparation of sulfonyl chlorides by starting with more stable sulfinate esters. In this approach, methyl sulfinates are reacted with lithium amides. The strong nucleophilicity of the lithium amide allows it to displace the methoxy (B1213986) group from the methyl sulfinate at low temperatures (e.g., -78 °C), forming a sulfinamide intermediate. This sulfinamide is then oxidized, typically with an agent like 3-chloroperoxybenzoic acid (m-CPBA), to yield the final sulfonamide. This two-step sequence provides a mild and efficient protocol that is chemoselective and avoids the use of potentially hazardous sulfonylating agents. nih.gov
Table 1: Two-Step Sulfonamide Synthesis from Methyl Sulfinates
| Step | Reagents | Intermediate/Product | Key Feature |
| 1 | Methyl Sulfinate, Lithium Amide | Sulfinamide | Avoids sulfonyl chloride |
| 2 | Sulfinamide, m-CPBA (Oxidant) | Sulfonamide | Mild oxidation step |
Multi-Step Synthetic Sequences for Complex this compound Structures
The this compound group is often incorporated into larger, more complex molecules, which requires multi-step synthetic pathways. utdallas.edu These sequences demonstrate the integration of sulfonamide formation with other chemical transformations to build intricate molecular architectures.
For example, a series of sulfonamide 1,2,4-triazoles were synthesized from commercial acetanilide (B955) through a sequence involving sulfonylation, aminolysis, and N-alkylation. sioc-journal.cn Another illustration involves the synthesis of 2-oxoamides containing a sulfonamide group, which starts with the monotosylation of diamines like 1,3-propanediamine. The resulting amino-sulfonamide is then coupled with a long-chain hydroxy acid using standard peptide coupling agents to form a complex hydroxyamide sulfonamide structure. nih.gov
A particularly detailed example is the synthesis of a chiral thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide derivative. The synthesis starts with the conversion of a ketone to a racemic alcohol, followed by cyclization to form a racemic 3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide. This intermediate undergoes N-alkylation, oxidation of the alcohol back to a ketone, and finally, a stereoselective reduction to yield the desired chiral product. doaj.org Such sequences highlight how the formation of the sulfonamide can be a key part of a broader synthetic strategy to access complex, high-value molecules. utdallas.edudoaj.org
Advanced and Specialized Synthetic Routes for this compound Derivatives
To meet the demands for structurally precise and diverse sulfonamides, particularly for pharmaceutical applications, more advanced synthetic methods have been developed. These include techniques for controlling stereochemistry and for building molecular complexity using modern catalytic reactions.
Stereoselective Synthesis and Chiral Resolution Techniques
Many applications of functionalized sulfonamides require enantiomerically pure compounds. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.
Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly. A powerful method involves the addition of sulfonyl anions to chiral N-sulfinyl imines, which proceeds with high yield and stereoselectivity. figshare.com Another strategy uses chiral catalysts to control the outcome of a reaction. For instance, the enantioselective reduction of a ketone precursor to a chiral alcohol using a chiral oxazaborole catalyst is a key step in a multi-step synthesis of a complex sulfonamide. doaj.org Similarly, newly developed chiral aldehyde catalysts can mediate cascade reactions to form optically active pyrroline (B1223166) sulfonamides with high diastereo- and enantioselectivities. rsc.orgrsc.org
Chiral Resolution: This technique involves separating a 50:50 mixture of enantiomers (a racemate). wikipedia.orglibretexts.orglibretexts.org A common method is to react the racemic sulfonamide-containing mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods like crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. The performance of chromatographic techniques like HPLC and Supercritical Fluid Chromatography (SFC) using chiral stationary phases is often evaluated to find the optimal separation conditions for isolating enantiomers with high purity. nih.gov
Transition Metal-Catalyzed Coupling Reactions in Sulfonamide Construction (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been adapted for the synthesis of complex sulfonamide derivatives.
The Suzuki-Miyaura coupling, which typically forms C-C bonds between an organoboron compound and an organohalide, has been ingeniously applied to sulfonamide synthesis. One three-component method uses sulfuric chloride as a linchpin. A secondary amine first reacts with sulfuric chloride to generate a sulfamoyl chloride in situ. This electrophilic intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura reaction with an arylboronic acid to form the N,N,C-trisubstituted sulfonamide. This redox-neutral process effectively builds the aryl-sulfur bond, offering high functional group tolerance. nih.gov
Another strategy involves using a palladium catalyst for the N-arylation of a pre-existing sulfonamide with an aryl halide (bromide or chloride), directly forming the crucial C-N bond. nih.govacs.org This is particularly useful for creating N-aryl sulfonamides. More recently, a Suzuki-Miyaura coupling has been used to arylate brominated thiophene (B33073) sulfonamides. In this work, 5-bromo-N-propylthiophene-2-sulfonamide was coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to generate a library of 5-aryl-N-propylthiophene-2-sulfonamides, demonstrating the reaction's utility in creating diverse analogs from a common intermediate. nih.gov
Table 2: Suzuki-Miyaura Coupling for Functionalized Sulfonamide Synthesis
| Substrate 1 | Substrate 2 | Catalyst System | Bond Formed | Product Type | Reference |
| In situ Sulfamoyl Chloride | Arylboronic Acid | Palladium Catalyst | C-S | N,N-Di-substituted Aryl Sulfonamide | nih.gov |
| 5-Bromo-N-propylthiophene-2-sulfonamide | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | C-C | 5-Aryl-N-propylthiophene-2-sulfonamide | nih.gov |
Direct Synthesis Methods from Thiols and Amines
The direct synthesis of sulfonamides from thiols and amines represents a highly efficient and atom-economical approach. This method circumvents the need for pre-functionalized starting materials, such as sulfonyl chlorides, thereby streamlining the synthetic process and reducing waste. rsc.orgrsc.org
A significant advancement in this area is the electrochemical oxidative coupling of thiols and amines. nih.govresearchgate.net This environmentally benign method is driven by electricity and avoids the use of sacrificial reagents or catalysts. nih.gov The process is rapid, often completed in minutes, and produces hydrogen as the only byproduct. nih.govresearchgate.net The reaction's mild conditions allow for a broad substrate scope and high functional group tolerance. nih.gov
The proposed mechanism for this electrochemical synthesis involves the initial anodic oxidation of the thiol to a disulfide. Concurrently, the amine is oxidized to an aminium radical intermediate, which then reacts with the disulfide to form a sulfenamide (B3320178). Subsequent oxidation of the sulfenamide yields the corresponding sulfonamide. rsc.org
Another effective direct method involves the use of an oxidizing agent. For instance, the combination of iodine and tert-butyl hydroperoxide in refluxing acetonitrile (B52724) can facilitate the reaction between various thiols and aqueous ammonia to produce N-unsubstituted sulfonamides in reasonable yields. rsc.org This method demonstrates good tolerance for a range of functional groups on the thiol, including methoxy, methylthio, fluoro, chloro, bromo, and nitro groups. rsc.org
Furthermore, heterogeneous catalysts have been employed for the aerobic oxidative sulfonamidation of aromatic thiols. A dual-functional β-MnO2 nanocatalyst has been shown to effectively catalyze the reaction between aromatic thiols and ammonia under an oxygen atmosphere, yielding (hetero)aryl sulfonamides in moderate to high yields. rsc.orgthieme-connect.com
The following table summarizes the key aspects of these direct synthesis methods.
| Method | Key Reagents/Conditions | Advantages | Ref. |
| Electrochemical Coupling | Electricity, Graphite/Stainless Steel Electrodes, CH3CN/HCl | Environmentally friendly, no sacrificial reagents, rapid reaction | nih.govresearchgate.net |
| Chemical Oxidation | I2/tBuOOH, Refluxing Acetonitrile | Good functional group tolerance | rsc.org |
| Heterogeneous Catalysis | β-MnO2 Nanocatalyst, O2 Atmosphere | Effective for aromatic thiols | rsc.orgthieme-connect.com |
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot synthetic protocols for sulfonamides offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates.
A widely used one-pot approach involves the in-situ generation of sulfonyl chlorides from thiols or disulfides, followed by their reaction with amines. psu.eduorganic-chemistry.org For example, trichloroisocyanuric acid (TCCA) in water can be used for the oxidative chlorination of thiols and disulfides to produce the corresponding sulfonyl chloride. This intermediate then reacts directly with various amines in the same pot to yield sulfonamides in good to excellent yields. psu.edu A key advantage of this method is the use of water as a solvent and the absence of organic bases, making it an environmentally friendly option. psu.edu
Another efficient one-pot method utilizes the sulfur dioxide surrogate 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.orgresearchgate.net A palladium-catalyzed coupling of aryl iodides with DABSO generates aryl ammonium (B1175870) sulfinates. These intermediates can then be treated in the same pot with an aqueous solution of the desired amine and sodium hypochlorite (B82951) (bleach) to afford a variety of functionalized sulfonamides. This method is notable for its broad amine scope, which includes anilines and amino acid derivatives. organic-chemistry.org
Furthermore, a one-pot, three-component reaction has been developed involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite. This process yields a diverse range of sulfonamides through sequential C-S and S-N bond formation and demonstrates good tolerance for various reactive functional groups. organic-chemistry.org
The table below provides a comparative overview of these one-pot synthetic protocols.
| Protocol | Key Reagents/Catalysts | Starting Materials | Key Features | Ref. |
| In-situ Sulfonyl Chloride Formation | Trichloroisocyanuric acid (TCCA) | Thiols/Disulfides, Amines | Green synthesis in water, no organic base needed | psu.edu |
| DABSO-based Synthesis | Pd catalyst, DABSO, NaOCl | Aryl iodides, Amines | Broad amine scope, uses a stable SO2 surrogate | organic-chemistry.org |
| Three-Component Reaction | None specified | Nitroarenes, (Hetero)arylboronic acids, K2S2O5 | Sequential C-S and S-N coupling, good functional group tolerance | organic-chemistry.org |
Utilization of Sulfonimidates and Other Organosulfur(VI) Intermediates
Sulfonimidates are versatile organosulfur(VI) intermediates that have gained significant interest as precursors for the synthesis of other important organosulfur compounds, including sulfonamides. rsc.orgrsc.orgresearchgate.net These species feature a tetrahedral sulfur center and can be synthesized from various sulfur(II), sulfur(IV), and sulfur(VI) reagents. rsc.orgresearchgate.net
One of the notable applications of sulfonimidates is their role as alkyl transfer reagents. Under acidic conditions or elevated temperatures, sulfonimidates can undergo conversion to sulfonamides. rsc.org For instance, sulfinyl hydroxylamines can rearrange to form unstable sulfonimidates, which can then transfer their alkyl group to an alcohol, yielding an ether and the corresponding sulfonamide. rsc.org
The synthesis of sulfonimidates can be achieved through several routes. One common method involves the reaction of sulfinyl chlorides with N,N-dichloroalkylamines. researchgate.net Another approach utilizes the reaction of sulfinamides with dihalophosphoranes. researchgate.net Optically active sulfonimidates can also be prepared, which are valuable in asymmetric synthesis. researchgate.net
Recent research has highlighted the use of sulfonimidoyl fluorides, which can be accessed from sulfinamides, as precursors for sulfonimidates and subsequently sulfonamides. These intermediates react with various nucleophiles, including alcohols, to form the corresponding sulfonimidates. researchgate.net
The following table outlines the synthesis and application of sulfonimidates in sulfonamide chemistry.
| Precursor/Intermediate | Synthetic Method for Intermediate | Application | Resulting Product | Ref. |
| Sulfinyl hydroxylamines | Rearrangement | Alkyl transfer to alcohols | Ethers and Sulfonamides | rsc.org |
| Sulfinyl chlorides | Reaction with N,N-dichloroalkylamines | Precursor to sulfonamides | Sulfonimidates | researchgate.net |
| Sulfinamides | Reaction with dihalophosphoranes | Precursor to sulfonamides | Sulfonimidates | researchgate.net |
| Sulfinamides | Conversion to sulfonimidoyl fluorides, then reaction with alcohols | Precursor to sulfonamides | Sulfonimidates | researchgate.net |
Cycloaddition Reactions for Novel Sulfonamide Ring Systems
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org These reactions have been effectively employed to create novel ring systems incorporating a sulfonamide moiety, leading to structurally diverse and potentially biologically active molecules.
One prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, which can be used to form functionalized six-membered rings. libretexts.org While not directly forming a sulfonamide within the ring, the diene or dienophile can contain a sulfonamide group, which is then incorporated into the final cyclic product.
More specific to the formation of sulfonamide-containing rings are [3+2] cycloaddition reactions. A visible-light-induced [3+2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins has been reported. acs.org This reaction proceeds through the generation of a nitrogen-centered radical from the sulfonamide, followed by ring opening of the cyclopropane (B1198618) and subsequent cyclization to form highly diastereoselective trans-cyclopentanes. acs.org This method highlights the use of photoredox catalysis to access complex cyclic sulfonamides. acs.orgnih.gov
Formal [3+2] and [4+2] cycloadditions of donor-acceptor cyclopropanes and cyclobutanes with N-sulfinylamines have also been developed. researchgate.net These reactions lead to the formation of five- and six-membered cyclic sulfinamides, which are closely related to and can be precursors for cyclic sulfonamides. researchgate.net
Furthermore, [2+2+2] cycloaddition reactions catalyzed by transition metals have been utilized to synthesize macrocyclic systems containing sulfonamides. mdpi.com In these reactions, polyalkyne and enediyne azamacrocycles, prepared from arenesulfonamides, undergo cycloisomerization to form complex, fused-ring systems. mdpi.com
The table below summarizes various cycloaddition strategies for synthesizing sulfonamide-containing ring systems.
| Cycloaddition Type | Reactants | Key Features | Product Ring System | Ref. |
| [4+2] Diels-Alder | Diene and Dienophile (one with a sulfonamide group) | Forms functionalized 6-membered rings | Cyclohexene derivative with sulfonamide substituent | libretexts.org |
| [3+2] Photoredox | N-sulfonyl cyclopropylamines, Electron-deficient olefins | Visible-light induced, forms trans-cyclopentanes diastereoselectively | Substituted cyclopentane (B165970) with sulfonamide group | acs.org |
| [3+2] and [4+2] | Donor-acceptor cyclopropanes/cyclobutanes, N-sulfinylamines | Lewis acid-catalyzed, forms heterocyclic rings | Cyclic sulfinamides | researchgate.net |
| [2+2+2] Cycloisomerization | Polyalkyne/enediyne azamacrocycles | Transition metal-catalyzed, forms macrocyclic systems | Fused-ring macrocycles containing sulfonamides | mdpi.com |
Alkylation Strategies for N-Substituted Sulfonamides
The N-alkylation of sulfonamides is a crucial transformation for the synthesis of N-substituted derivatives, which are a significant class of pharmaceutically important compounds. tandfonline.com Various methods have been developed to achieve this, ranging from classical approaches using strong bases to more modern catalytic systems.
A common method involves the deprotonation of the sulfonamide with a base, followed by reaction with an alkyl halide. tandfonline.com While effective, this often requires harsh conditions. To address this, the use of ionic liquids, such as 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF6), as reaction media has been explored. This approach allows the alkylation to proceed efficiently at room temperature with potassium hydroxide (B78521) as the base, offering advantages in terms of reaction rate and yield. tandfonline.com
Thermal alkylation of sulfonamides with trichloroacetimidates provides an alternative route that does not require an external acid, base, or transition metal catalyst. The reaction proceeds in refluxing toluene, with the trichloroacetimidate (B1259523) acting as the alkylating agent. This method is particularly effective for unsubstituted sulfonamides. nih.gov
More recently, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been developed as a "borrowing hydrogen" approach. acs.org A well-defined and bench-stable Mn(I) PNP pincer precatalyst enables the use of benzylic and primary aliphatic alcohols as alkylating agents, leading to mono-N-alkylated sulfonamides in excellent yields. This method is notable for its broad substrate scope with respect to both the sulfonamide and the alcohol. acs.org
The following table provides a comparison of these N-alkylation strategies.
| Alkylation Method | Alkylating Agent | Catalyst/Conditions | Key Features | Ref. |
| Base-mediated | Alkyl halides | KOH, Ionic Liquid (BmimPF6), room temperature | Green reaction medium, efficient at room temperature | tandfonline.com |
| Thermal | Trichloroacetimidates | Refluxing toluene, no catalyst | Catalyst-free, effective for unsubstituted sulfonamides | nih.gov |
| Manganese-catalyzed | Alcohols | Mn(I) PNP pincer precatalyst | "Borrowing hydrogen" approach, broad substrate scope, high yields | acs.org |
Advanced Structural Characterization and Spectroscopic Investigations of Propane 2 Sulfonamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For propane-2-sulfonamide and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR analyses are instrumental in confirming their molecular structures.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides valuable insights into the number, connectivity, and chemical environment of protons within a molecule. In the case of N-substituted propane-2-sulfonamides, the chemical shifts (δ) of the protons offer a clear fingerprint of the structure. For instance, in N-(4-aminophenyl)this compound, the aromatic protons typically appear as a multiplet in the range of δ 6.95–7.25 ppm. smolecule.com The protons of the sulfonamide NH group can be observed as a multiplet around δ 3.10–3.30 ppm, while the two protons of the amino group (-NH₂) present as a singlet at approximately δ 5.20 ppm. smolecule.com The isopropyl group, a key feature of this compound, gives rise to a distinct doublet for the six methyl protons (-CH(CH₃)₂) at around δ 1.25 ppm. smolecule.com
The specific chemical shifts can vary depending on the solvent used and the nature of the substituents on the sulfonamide nitrogen. For example, in a series of N-substituted glutamyl sulfonamides, the proton signals are influenced by the adjacent functional groups, with multiplets observed for the glutamyl backbone protons. nih.gov Theoretical calculations can also be employed to predict ¹H NMR chemical shifts, which often show good correlation with experimental data. researchgate.net
Interactive Table: ¹H NMR Data for Selected this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| N-(4-aminophenyl)this compound | DMSO-d₆ | Aromatic | 6.95–7.25 | m |
| -NH₂ | 5.20 | s | ||
| -SO₂NH- | 3.10–3.30 | m | ||
| -CH(CH₃)₂ | 1.25 | d | ||
| N'-Acetyl propane (B168953) sulfonic acid hydrazide | - | H4 | 0.85 | - |
| H1 | 1.82 | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In N-(4-aminophenyl)this compound, the carbon attached to the sulfonyl group appears at approximately δ 145.2 ppm. smolecule.com The aromatic carbons resonate in the region of δ 126.8–132.4 ppm, and the methyl carbons of the isopropyl group are observed at a characteristic upfield shift of around δ 22.1 ppm. smolecule.com
For more complex derivatives, such as N-{3-[(7ar,12as,12bs)-7-Oxo-1,3,4,6,7,7a,12a,12b-Octahydroindolo[2,3-a]Quinolizin-12(2h)-Yl]Propyl}this compound, predicted ¹³C NMR spectra are valuable tools for structural confirmation. drugbank.com In N-substituted glutamyl sulfonamides, the carbon signals for the glutamic acid backbone and the protecting groups are clearly distinguishable, with the carbonyl carbons appearing significantly downfield. nih.gov The consistency between experimental and calculated ¹³C NMR chemical shifts further validates the assigned structures. researchgate.net
Interactive Table: ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| N-(4-aminophenyl)this compound | - | Sulfonyl Carbon | 145.2 |
| Aromatic Carbons | 126.8–132.4 | ||
| Isopropyl Methyls | 22.1 | ||
| N-substituted glutamyl sulfonamides | CDCl₃ | Carbonyl Carbons | ~170-173 |
| Glutamyl Carbons | ~28-84 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying functional groups within a molecule. For this compound and its derivatives, these methods provide characteristic spectral fingerprints.
In the FTIR spectrum of N-(4-aminophenyl)this compound, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group are observed at approximately 1340 cm⁻¹ and 1160 cm⁻¹, respectively. smolecule.com The N-H stretching vibrations of the sulfonamide and the aromatic amine appear at around 3310 cm⁻¹ and 3450 cm⁻¹, respectively. smolecule.com For other sulfonamides, the N-H stretching vibrations of the sulfonamide group are typically found in the range of 3349–3144 cm⁻¹. rsc.org
Raman spectroscopy provides complementary information. In studies of chiral thiophene (B33073) sulfonamides, both IR and Raman spectra were registered to provide a comprehensive vibrational analysis. acs.orgnih.gov The Raman spectra of sulfathiazole (B1682510) and sulfamethoxazole, when retained on a solid support, show prominent bands that can be used for quantitative analysis. psu.edu For propane itself, Raman spectroscopy has been used to study its chemical transformations under high pressure and temperature, identifying the characteristic C-H vibrations of saturated hydrocarbons.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various this compound derivatives to elucidate their molecular geometry and intermolecular interactions.
The crystal structure of (S)-2-methyl-N-(1-thien-2-ylethyl)this compound revealed a disorder related to the presence of two conformers. acs.orgnih.gov The molecules in the unit cell form a network of N-H···O=S and C*-H···O=S hydrogen bonds. acs.orgnih.gov Similarly, the crystal structure of N-{3-[(7ar,12as,12bs)-7-Oxo-1,3,4,6,7,7a,12a,12b-Octahydroindolo[2,3-a]Quinolizin-12(2h)-Yl]Propyl}this compound has been determined, providing detailed structural information. drugbank.compdbj.org The study of sulfonamide catemer synthons in furosemide (B1674285) form 2 highlights the importance of hydrogen-bonding chains in the crystal packing. researchgate.net In general, the crystal structures of sulfonamides often feature extensive hydrogen-bonding networks. acs.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound derivatives, MS is used to confirm the molecular formula and to identify characteristic fragments.
In the mass spectrum of N-(4-aminophenyl)this compound, the molecular ion peak is observed at an m/z of 213.1, corresponding to the protonated molecule [C₉H₁₃N₂O₂S]⁺. smolecule.com Characteristic fragmentation patterns include the loss of the isopropyl group (m/z 170) and the sulfonyl group (m/z 123). smolecule.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. rsc.orgbeilstein-journals.org For example, the HRMS data for various N-substituted sulfonamides have been reported, confirming their calculated exact masses. rsc.orgbeilstein-journals.org The PubChem database lists the exact mass of this compound as 123.03539970 Da. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to validate the empirical formula of the synthesized compound.
For a series of newly synthesized aryldisulfonamides, elemental analysis was performed, and the found percentages of C, H, N, and S were in close agreement with the calculated values, confirming the proposed structures. tandfonline.com Similarly, for N-substituted sulfonamide derivatives, the results of elemental analysis for carbon, hydrogen, and nitrogen were consistent with the theoretical values. google.com The synthesis and characterization of sulfonamide-derived hydrazone compounds and their Pd(II) complexes also relied on elemental analysis to confirm their composition. researchgate.net
Comprehensive Integrated Spectroscopic Approaches for Novel Derivatives
The unambiguous structural elucidation of novel this compound derivatives is critically dependent on a comprehensive analytical strategy that integrates multiple spectroscopic techniques. A singular method is often insufficient to fully characterize these complex molecules. Therefore, researchers rely on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to assemble a complete and validated molecular profile. heteroletters.orgresearchgate.net This integrated approach ensures that every aspect of the molecular structure, from the core framework and functional groups to the precise molecular weight and atomic connectivity, is thoroughly determined. researchgate.netconicet.gov.ar
The synthesis of new chemical entities, such as quinazoline-based propane-2-sulfonamides, necessitates rigorous characterization to confirm their identity. heteroletters.org The process typically involves a combination of one- and two-dimensional NMR experiments, IR analysis for functional group identification, and high-resolution mass spectrometry for molecular formula confirmation. researchgate.netrsc.org
Research Findings from Integrated Spectroscopy
¹H NMR spectroscopy is instrumental in defining the number and environment of protons in the molecule. For example, in the characterization of various N-(3-(2-arylquinazolin-4-ylamino)phenyl)-2-methylthis compound derivatives, distinct signals are observed for the protons of the t-butyl group (typically a singlet around 1.2-1.3 ppm), the aromatic protons (in the 6.9-8.5 ppm region), and the NH protons (often appearing as broad singlets). heteroletters.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals include those for the methyl carbons of the t-butyl group (around 20-21 ppm) and the quaternary carbon of the same group (around 65-67 ppm), in addition to a complex array of signals for the aromatic carbons (typically in the 100-160 ppm range). heteroletters.org
IR spectroscopy is used to verify the presence of characteristic functional groups. In these derivatives, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O) are typically observed in the ranges of 1360-1365 cm⁻¹ and 1150-1170 cm⁻¹. The N-H stretching vibration also gives a characteristic band, usually around 3290-3300 cm⁻¹. heteroletters.org
The data below illustrates the integrated spectroscopic findings for several novel this compound derivatives.
Interactive Table: Spectroscopic Data for N-(3-(2-chloroquinazolin-4-ylamino)phenyl)-2-methylthis compound
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃, δ/ppm) | 9.5 (s, 1H), 9.10 (s, 1H), 8.2 (d, 1H), 7.6 (s, 1H), 7.5 (m, 2H), 7.3 (m, 1H), 7.0 (t, 1H), 6.9 (d, 1H), 1.2 (s, 9H) | Confirms presence of aromatic, amine, and t-butyl protons. heteroletters.org |
| ¹³C NMR (DMSO-d₆, δ/ppm) | 171 (Ar C-NH), 157 (Ar C-Cl), 67 (Quaternary C), 21 (Methyl C) | Identifies key carbon environments including the sulfonamide group carbons and aromatic carbons attached to heteroatoms. heteroletters.org |
| IR (cm⁻¹) | 3298 (N-H), 2920 (C-H), 1666 (C=N), 1360 & 1170 (S=O), 740 (C-Cl) | Verifies functional groups: N-H, C-H alkane, C=N imine, S=O sulfonyl, and C-Cl chloro group. heteroletters.org |
| Mass Spec. (m/z) | 467 [M+], 469 [M+1] | Indicates a molecular weight of 467 and the presence of one chlorine atom. heteroletters.org |
Interactive Table: Spectroscopic Data for 2-methyl-N-(3-(2-p-tolylquinazolin-4-ylamino)phenyl)this compound
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR (DMSO-d₆, δ/ppm) | 9.5 (bs, 1H), 9.10 (bs, 1H), 8.53 (d, 2H), 8.2 (d, 1H), 7.6 (s, 1H), 7.5 (m, 2H), 7.36 (d, 2H), 7.3 (m, 1H), 7.0 (t, 1H), 6.9 (d, 1H), 2.34 (s, 3H), 1.3 (s, 9H) | Shows signals for two distinct aromatic rings plus methyl and t-butyl groups. heteroletters.org |
| ¹³C NMR (DMSO-d₆, δ/ppm) | 171 (Ar C-NH), 67 (Quaternary C), 21 (Methyl C), Aromatic C's (102-161) | Confirms the carbon skeleton, including the tolyl methyl carbon and the t-butyl group carbons. heteroletters.org |
| IR (cm⁻¹) | 3292 (N-H), 1575 (C=C), 1365 & 1150 (S=O) | Confirms key functional groups including N-H and the sulfonyl S=O bonds. heteroletters.org |
| Mass Spec. (m/z) | 433 [M+], 434 [M+1] | Establishes the molecular weight as 433, consistent with the proposed structure. heteroletters.org |
By collating data from these different analytical methods, a detailed and verified structure of each new this compound derivative can be confidently proposed. heteroletters.org
Computational Chemistry and Theoretical Modeling of Propane 2 Sulfonamide Analogs
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.gov For sulfonamide derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and reactivity descriptors. By using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), researchers can accurately predict molecular structures and vibrational frequencies. ijaers.commdpi.comnih.gov
DFT studies reveal that the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the reactivity of propane-2-sulfonamide analogs. nih.govijaers.com For instance, the calculated energies of HOMO and LUMO orbitals provide information about the molecule's ionization potential and electron affinity, respectively. nih.gov This information is vital for predicting how these molecules will interact with biological targets. Furthermore, DFT can be used to calculate various electronic and chemical properties, such as Mulliken atomic charges, which offer insights into the charge distribution within the molecule. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjb.ro This method is instrumental in drug design, providing insights into the binding modes and affinities of potential drug candidates. qub.ac.uk For this compound analogs, docking studies are frequently used to understand their interactions with various protein targets, such as enzymes and receptors. rjb.romdpi.comnih.gov
These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the sulfonamide derivatives and the amino acid residues in the active site of a target protein. nih.govrjb.ro For example, docking studies have shown that sulfonamide derivatives can bind to the active site of enzymes like penicillin-binding protein 2X (PBP-2X) and the main protease of SARS-CoV-2. rjb.ronih.gov The docking scores, which estimate the binding affinity, help in ranking different analogs and prioritizing them for further experimental testing. rjb.ronih.gov The insights gained from docking can guide the design of new analogs with improved binding and, consequently, enhanced biological activity. qub.ac.uk
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap generally indicates higher reactivity. ijaers.comfrontiersin.org
For this compound analogs, FMO analysis helps in understanding their electronic properties and potential for charge transfer within the molecule. ijaers.commdpi.com The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks. mdpi.com For example, in many sulfonamide derivatives, the HOMO is often localized on the aromatic or heterocyclic ring, while the LUMO is distributed over the sulfonamide group. mdpi.com This information is crucial for predicting how these molecules will interact with biological targets and for designing new compounds with tailored electronic properties. mdpi.commdpi.com
Table 1: Frontier Molecular Orbital (FMO) Data for Selected Sulfonamide Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Analog 1 | -8.36 | -0.46 | 7.91 |
| Analog 2 | -8.38 | -0.46 | 7.92 |
| Analog 3 | -6.244 | -1.375 | 4.869 |
| Analog 4 | -6.725 | -1.611 | 5.114 |
| Analog 15 | -8.38 | -0.56 | 7.82 |
| Analog 21 | -7.28 | -0.66 | 6.62 |
| Thiophene (B33073) Sulfonamide 3 | - | - | 4.65 |
| Thiophene Sulfonamide 7 | - | - | 3.44 |
This table is for illustrative purposes and contains data synthesized from multiple sources. ijaers.commdpi.commdpi.com
Molecular Electrostatic Potential (MEP) and Fukui Analysis
Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov This analysis is valuable for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. bohrium.comresearchgate.net For this compound analogs, MEP analysis can identify the regions most likely to interact with a biological target. researchgate.net Typically, the oxygen atoms of the sulfonyl group exhibit a negative electrostatic potential, making them potential hydrogen bond acceptors. nih.gov
Fukui functions are used within DFT to describe the reactivity of different atoms in a molecule. They indicate how the electron density changes when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites. This analysis, combined with MEP, offers a comprehensive picture of the chemical reactivity of sulfonamide analogs, guiding the modification of their structure to enhance interactions with specific biological targets.
Conformational Analysis and Stereochemical Investigations
The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its biological activity. nih.gov Computational methods are widely used to explore the conformational landscape of flexible molecules like this compound analogs. nih.gov By identifying low-energy conformations, researchers can determine the most stable shapes of these molecules in different environments. nih.gov
Knowledge of the preferred 3D structure of a free ligand is invaluable for designing effective drugs. nih.gov If a molecule's low-energy conformation (the shape it naturally prefers) is similar to its bioactive conformation (the shape it adopts when bound to a target), it is more likely to be a potent drug. nih.govnih.gov Stereochemical investigations, often aided by comparing calculated and experimental NMR data, are crucial for assigning the absolute configuration of chiral centers, which can have a profound impact on a molecule's pharmacological profile. frontiersin.org These studies help in understanding how different stereoisomers might interact differently with a chiral biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comjbclinpharm.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. mdpi.comnih.gov
For sulfonamide derivatives, QSAR studies have been successfully employed to design more potent inhibitors for various targets, including matrix metalloproteinases and carbonic anhydrase. nih.govnih.gov These models often incorporate a variety of descriptors, such as electronic (e.g., HOMO/LUMO energies), steric, and hydrophobic parameters. nih.govscholarsresearchlibrary.com The statistical significance and predictive power of QSAR models are rigorously validated to ensure their reliability. jbclinpharm.orgscispace.com The insights gained from QSAR analyses provide valuable guidelines for the rational design of novel this compound analogs with enhanced therapeutic potential. nih.gov
Table 2: Common Descriptors Used in QSAR Models for Sulfonamide Derivatives
| Descriptor Type | Examples |
|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |
| Steric | Molecular weight, Molar refractivity, Principal moments of inertia |
| Topological | Connectivity indices, Shape indices |
| Thermodynamic | Enthalpy of formation, Gibbs free energy |
| Hydrophobic | LogP, Polar surface area |
This table is for illustrative purposes and contains data synthesized from multiple sources. mdpi.comnih.govnih.gov
Biological and Pharmacological Research of Propane 2 Sulfonamide Derivatives
Enzymatic Inhibition Studies
Sulfonamides are a well-established class of synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. wikipedia.orgtandfonline.com This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition halts bacterial growth and replication. mdpi.com The structural similarity of sulfonamides to the natural substrate, p-aminobenzoic acid (PABA), allows them to bind to the active site of DHPS, thereby blocking the condensation of PABA with dihydropterin pyrophosphate. tandfonline.commhmedical.com
The development of resistance to classical sulfonamides has spurred the design of novel derivatives with improved efficacy. acs.orgnih.gov Research has focused on modifying the sulfonamide scaffold to enhance binding affinity and overcome resistance mechanisms. For instance, N-sulfonamide 2-pyridone derivatives have been synthesized to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. acs.org In one study, compound 11a emerged as a potent dual inhibitor with IC₅₀ values of 2.76 µg/mL for DHPS and 0.20 µg/mL for DHFR. acs.org Molecular docking studies confirmed that this compound occupies both the PABA and pterin (B48896) binding pockets of DHPS. acs.org
Furthermore, novel sulfonamide derivatives containing a piperidine (B6355638) moiety have shown significant bactericidal potency against plant bacterial diseases. mdpi.com Compound C₄ demonstrated potent activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC₅₀ value of 2.02 µg/mL, while compound A₈ was most effective against Xanthomonas axonopodis pv. citri (Xac) with an EC₅₀ of 4.74 µg/mL. mdpi.com Molecular docking confirmed that these compounds are promising DHPS inhibitors. mdpi.com
The following table summarizes the inhibitory activities of selected propane-2-sulfonamide derivatives against DHPS:
| Compound | Target Enzyme(s) | Target Organism/Cell Line | IC₅₀/EC₅₀ | Reference |
| 11a | DHPS, DHFR | --- | 2.76 µg/mL (DHPS), 0.20 µg/mL (DHFR) | acs.org |
| C₄ | DHPS | Xanthomonas oryzae pv. oryzae | 2.02 µg/mL | mdpi.com |
| A₈ | DHPS | Xanthomonas axonopodis pv. citri | 4.74 µg/mL | mdpi.com |
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. d-nb.infonih.gov Sulfonamides are potent inhibitors of CAs, binding to the zinc ion in the enzyme's active site. tubitak.gov.trresearchgate.net While aromatic and heterocyclic sulfonamides have been extensively studied, aliphatic sulfonamides were initially considered inactive. However, recent research has shown that various aliphatic sulfonamides, including this compound derivatives, can be potent inhibitors of several CA isoforms.
Studies have demonstrated that coumarin-based benzene (B151609) sulfonamide analogues can effectively inhibit cytosolic CAII and transmembrane tumor-associated CAIX. d-nb.info For example, a substituted pyrimidine-based coumarin (B35378) benzene sulfonamide analogue showed an IC₅₀ value of 0.063 µM against hCA-II and 0.024 µM against hCA-IX. d-nb.info
Furthermore, novel sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against various human (h) CA isoforms. Amino acid-sulfonamide conjugates have shown potent inhibition of hCA II, with some exhibiting subnanomolar activity. nih.gov Similarly, benzamide (B126) sulfonamide derivatives have been identified as potent inhibitors of hCA II. tubitak.gov.trresearchgate.net In one study, a series of novel benzenesulfonamides carrying a benzamide moiety showed Kᵢ values in the nanomolar range against hCA I and hCA II. tubitak.gov.tr Specifically, compound 3c was a highly potent inhibitor of hCA I with a Kᵢ of 8.9 nM and hCA II with a Kᵢ of 6.2 nM. tubitak.gov.tr
The inhibitory potential of selected this compound derivatives against various CA isoforms is presented in the table below:
| Compound/Derivative Class | CA Isoform(s) | Kᵢ / IC₅₀ | Reference |
| Substituted pyrimidine (B1678525) coumarin benzene sulfonamide | hCA-II, hCA-IX | 0.063 µM (hCA-II), 0.024 µM (hCA-IX) | d-nb.info |
| Benzamide sulfonamide derivative 3c | hCA I, hCA II | 8.9 nM (hCA I), 6.2 nM (hCA II) | tubitak.gov.tr |
| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives | hCA I, hCA II, hCA IV, hCA VII | 6.7–335.2 nM (hCA I), 0.5–55.4 nM (hCA II), 29.7–708.8 nM (hCA IV) | tubitak.gov.tr |
P2X receptors are ATP-gated ion channels involved in physiological processes like neurotransmission and inflammation, making them attractive targets for treating pain and neurodegenerative disorders. acs.orgresearchgate.net Sulfonamide derivatives have been identified as potent inhibitors of various P2X receptor subtypes. acs.orgacs.org
A study focused on sulfonamide-tethered (hetero)aryl ethylidenes revealed several compounds with significant inhibitory potential against human P2X2, P2X4, and P2X7 receptors. acs.org Compound 6h was the most potent inhibitor of the hP2X7 receptor with an IC₅₀ value of 1.10 ± 0.21 μM and also showed potent inhibition of the hP2X2 receptor with an IC₅₀ of 0.32 ± 0.01 μM. acs.orgacs.org Compounds 6a and 6c were selective for the hP2X7 receptor, while 6e , 7a , and 7b selectively inhibited the hP2X2 receptor. acs.org
Another sulfonamide derivative, BAY-1797, has been identified as a potent and selective antagonist of the hP2X4 receptor with an IC₅₀ of 211 nM. acs.org The following table summarizes the inhibitory activities of these sulfonamide derivatives on P2X receptors.
| Compound | P2X Receptor Subtype | IC₅₀ (µM) | Reference |
| 6h | hP2X7 | 1.10 ± 0.21 | acs.org |
| 6h | hP2X2 | 0.32 ± 0.01 | acs.org |
| BAY-1797 | hP2X4 | 0.211 | acs.org |
Dimethylarginine dimethylaminohydrolase (DDAH) is an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). nih.govresearchgate.net Inhibition of DDAH can lead to increased ADMA levels and subsequently reduced nitric oxide (NO) production, a pathway implicated in various pathological conditions. researchgate.net Arginine deiminase (ADI) is another enzyme involved in arginine metabolism.
Research into functionalized sulfonamides has led to the discovery of compounds that inhibit both DDAH and ADI. ucl.ac.uk A series of heterocyclic sulfonamides, synthesized via 1,3-dipolar cycloaddition, were evaluated for their inhibitory activity. Several of these compounds displayed micromolar inhibition against both enzymes and were noted as the first known inhibitors of ADI. ucl.ac.uk
Specifically, a class of inhibitors was developed with a guanidine (B92328) group and a variously substituted sulfonamide terminal unit. polimi.it Further modifications to the carboxylic acid moiety of known inhibitors by introducing an acyl methyl sulfonamide, such as in ZST316, have also been explored. nih.govrsc.org While oral bioavailability of the sulfonamide analogue ZST316 was found to be low (4.7%), intraperitoneal administration showed improved pharmacokinetic parameters. rsc.org
The inhibitory activities of these sulfonamide derivatives are highlighted below:
| Compound Class/Derivative | Target Enzyme(s) | Activity | Reference |
| Heterocyclic sulfonamides | DDAH, ADI | µM inhibition | ucl.ac.uk |
| ZST316 (acyl methyl sulfonamide) | DDAH1 | Inhibitor | rsc.org |
Heat Shock Protein 70 (HSP70) is a molecular chaperone that is overexpressed in many cancer cells and plays a crucial role in protein homeostasis and tumor cell survival. bohrium.comaacrjournals.org Doublecortin-like kinase (DCLK) is also implicated in cancer. dergipark.org.tr Consequently, inhibitors of these proteins are of significant interest in cancer therapy.
2-Phenylethynesulfonamide (PES) has been identified as a small-molecule inhibitor of the stress-inducible HSP70. aacrjournals.orgnih.govhsp70.com PES binds to the substrate-binding domain of HSP70, disrupting its interaction with client proteins and impairing cellular protein clearance pathways. aacrjournals.orghsp70.comsigmaaldrich.com This leads to the accumulation of misfolded proteins and exhibits preferential cytotoxicity to a range of tumor cell types. aacrjournals.org A chloro-derivative of PES, PES-Cl, also demonstrates potent HSP70 inhibition, inducing apoptosis and inhibiting autophagy in cancer cells with IC₅₀ values between 2 to 5 µM in melanoma cell lines. sigmaaldrich.com
In silico studies of newly designed 2-phenylethyne-1-sulfonamide derivatives have identified several compounds with potential as HSP70 and DCLK1 inhibitors. bohrium.comdergipark.org.tr Compounds (5) , (12) , and (20) from this series were found to be better candidates than the commercial compounds (1) (2-phenylethyne-1-sulfonamide) and (2) (2-(3-chlorophenyl)ethyne-1-sulfonamide) based on molecular docking studies with HSP70 (PDB ID: 4PO2) and DCLK1 (PDB ID: 5JZN). bohrium.comdergipark.org.tr Furthermore, N-linked phenyl 4-sulfonamide R₁ substituents on a different scaffold were found to be highly potent DCLK1 inhibitors. nih.gov
The following table presents data on the inhibition of HSP70 and DCLK by sulfonamide derivatives:
| Compound/Derivative | Target(s) | Activity/IC₅₀ | Reference |
| 2-Phenylethynesulfonamide (PES) | HSP70 | Inhibitor | aacrjournals.orgnih.govhsp70.com |
| PES-Cl | HSP70 | 2-5 µM (melanoma cell lines) | sigmaaldrich.com |
| 2-Phenylethyne-1-sulfonamide derivatives (5), (12), (20) | HSP70, DCLK1 | Potential inhibitors (in silico) | bohrium.comdergipark.org.tr |
| XMD17-86 (N-linked phenyl 4-sulfonamide) | DCLK1 | Potent inhibitor | nih.gov |
This compound derivatives have also been investigated for their inhibitory effects on other enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in inflammatory processes. nih.govfrontiersin.org
A novel PPARα/γ dual agonist, propane-2-sulfonic acid octadec-9-enyl-amide (N15), was found to decrease the mRNA expression of proinflammatory cytokines, iNOS, and COX-2 in a lipopolysaccharide-induced neuroinflammation mouse model. nih.gov This suggests an anti-inflammatory effect mediated, at least in part, through the enhancement of PPARα/γ dual signaling. nih.gov
In a different approach, a series of naproxen-sulfa drug conjugates were synthesized and evaluated as dual inhibitors of urease and COX-2. frontiersin.org The naproxen-sulfamethoxazole conjugate (8 ) showed significant anti-inflammatory activity, inhibiting induced edema by 82.8% and exhibiting 75.4% inhibition of COX-2 at a 10 µM concentration. frontiersin.org This highlights the potential of combining a sulfonamide moiety with a known non-steroidal anti-inflammatory drug (NSAID) to create effective multi-target agents. frontiersin.org
The inhibitory activities of these derivatives are summarized below:
| Compound/Derivative | Target Enzyme(s) | Effect/Inhibition | Reference |
| Propane-2-sulfonic acid octadec-9-enyl-amide (N15) | iNOS, COX-2 | Decreased mRNA expression | nih.gov |
| Naproxen-sulfamethoxazole conjugate (8) | COX-2 | 75.4% inhibition at 10 µM | frontiersin.org |
Antimicrobial and Antibacterial Activity Research
This compound derivatives, a class of synthetic compounds, have been the subject of extensive research for their potential as antimicrobial agents. This interest stems from the historical success of sulfonamide drugs in combating bacterial infections. tandfonline.comresearchgate.netbohrium.com
Broad-Spectrum Antibacterial Efficacy
Derivatives of this compound have demonstrated a wide range of activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov For instance, certain pyridine (B92270) derivatives of propane-2-sulfonic acid have shown significant inhibitory effects on the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Similarly, other synthesized aromatic disulfonamide derivatives have been evaluated for their in vitro antimicrobial activity against a panel of bacteria including Staphylococcus aureus, Bacillus cereus, Bacillus magaterium, Escherichia coli, and Salmonella enteritidis. tandfonline.com
Research has also explored the hybridization of sulfonamides with other biologically active heterocyclic moieties, leading to compounds with a broad spectrum of pharmacological activities. researchgate.net For example, some sulfonamide derivatives have shown activity against Staphylococcus aureus, Klebsiella pneumoniae, Salmonella enterica, Acinetobacter baumannii, and E. coli. dovepress.com The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential metabolic pathways in bacteria.
The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| Pyridine derivatives of propane-2-sulfonic acid | Staphylococcus aureus, Escherichia coli | Significant growth inhibition | |
| Aromatic disulfonamides | Staphylococcus aureus, Bacillus cereus, Bacillus magaterium, Escherichia coli, Salmonella enteritidis | Varied, with some showing good activity, particularly against Gram-negative bacteria | tandfonline.com |
| Sulfonamide hybrids | Staphylococcus aureus, Klebsiella pneumoniae, Salmonella enterica, Acinetobacter baumannii, E. coli | Effective against resistant strains | dovepress.com |
Investigations against Antibiotic-Resistant Pathogens (e.g., New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147)
A significant area of research has focused on the efficacy of this compound derivatives against antibiotic-resistant bacteria, a major global health concern. nih.gov One of the most critical threats is New Delhi metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, particularly the ST147 clone, which is known for its hypervirulence and resistance to carbapenem (B1253116) antibiotics. nih.govnih.gov
Recent studies have synthesized and screened 5-bromo-N-alkylthiophene-2-sulfonamides against clinically isolated NDM-producing Klebsiella pneumoniae ST147. nih.gov These investigations have identified compounds with potent antibacterial efficacy. For example, one such derivative demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this highly resistant strain. nih.gov The emergence of NDM-producing Enterobacteriaceae is a global issue, with various NDM variants reported worldwide, conferring resistance to a wide range of antibiotics, including carbapenems. nih.govmdpi.comfrontiersin.orgsemanticscholar.org
The table below presents the in-vitro activity of synthesized 5-bromo-N-alkylthiophene-2-sulfonamides against NDM-KP ST147.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Reference |
| 3b | 0.39 | 0.78 | nih.gov |
| 4c | 1.56 | 3.125 | nih.gov |
| 3a | 3.125 | 6.25 | nih.gov |
Mechanistic Insights into Antimicrobial Action
The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. tandfonline.comnih.govontosight.ai By acting as a competitive antagonist to para-aminobenzoic acid (PABA), these compounds disrupt the folic acid pathway, thereby inhibiting bacterial growth and multiplication. dovepress.comontosight.ai This bacteriostatic effect hinders the production of purines, which are necessary for DNA synthesis. dovepress.com
However, some this compound derivatives may exhibit different mechanisms. For instance, the antimicrobial effect of certain pyridine derivatives is believed to involve the disruption of the bacterial cell wall and interference with other metabolic pathways. In the case of NDM-producing bacteria, in-silico studies of potent 5-bromo-N-alkylthiophene-2-sulfonamide derivatives have shown hydrogen bonding and hydrophobic interactions with proteins from these resistant strains, suggesting a specific mode of binding and inhibition. nih.gov Furthermore, some natural organosulfur compounds have been shown to inhibit bacterial protein synthesis and intracellular metabolism. mdpi.com
Antifungal Activity Assessment
In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal activity. tandfonline.comjst.go.jp Research has shown that some of these compounds exhibit significant inhibitory effects against various fungal species. For example, certain sulfonamide-1,2,4-thiadiazole derivatives have demonstrated notable in vitro antifungal activity against a range of micromycetes. jst.go.jp
The antifungal potential of these compounds is an active area of research, with studies exploring their efficacy against clinically relevant fungi. researchgate.netfrontiersin.org For instance, propyl-propane thiosulfinate (PTS) and propyl-propane thiosulfonate (PTSO), two volatile compounds, have been evaluated for their anti-candidiasis activity. mdpi.com The results indicated that the antifungal effect of these compounds was higher than their antibacterial effect. mdpi.com
Anticancer Activity and Cellular Pathway Modulation
Beyond their antimicrobial applications, this compound derivatives have emerged as a promising class of compounds in anticancer research. bohrium.comontosight.aiontosight.ai Their diverse chemical structures allow for modifications that can target various cellular pathways involved in cancer progression.
In Vitro and In Vivo Efficacy Studies of this compound Analogs
Numerous studies have demonstrated the in vitro and in vivo anticancer efficacy of this compound analogs against various cancer cell lines. For example, derivatives of propane-2-sulfonic acid have shown cytotoxic effects on breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines, inducing apoptosis and cell cycle arrest. In a mouse model of breast cancer, treatment with a propane-2-sulfonic acid derivative resulted in a significant reduction in tumor volume.
Other research has focused on specific molecular targets. For instance, 2,5-Dichlorothiophene-3-sulfonamide has been identified as a promising anticancer drug, showing significant cytotoxicity against HeLa, MDA-MB231, and MCF-7 breast cancer cells. nih.gov This compound is believed to exert its effect through interactions with DNA. nih.gov Similarly, novel sulfonamide-dithiocarbamate hybrids have displayed potent activity against bladder cancer cell lines by inhibiting tubulin polymerization. nih.gov One such compound inhibited the growth of bladder cancer cells both in vitro and in a xenograft mouse model. nih.gov Furthermore, some sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX (CA IX), a protein associated with tumor growth and metastasis. harran.edu.trmdpi.com
The table below highlights the in vitro anticancer activity of selected this compound derivatives.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Effect | Reference |
| Propane-2-sulfonic acid derivative | MCF-7 (Breast) | 15 | Significant growth inhibition | |
| Propane-2-sulfonic acid derivative | HeLa (Cervical) | 20 | Induction of apoptosis | |
| Propane-2-sulfonic acid derivative | A549 (Lung) | 25 | Cell cycle arrest | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 ± 1.12 | Cytotoxicity | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 (Breast) | 4.62 ± 0.13 | Cytotoxicity | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | 7.13 ± 0.13 | Cytotoxicity | nih.gov |
| Sulfonamide-dithiocarbamate hybrid (13d) | UM-UC-3 (Bladder) | 0.9 | Antiproliferative activity | nih.gov |
| Sulfonamide-dithiocarbamate hybrid (13d) | RT-112 (Bladder) | 0.7 | Antiproliferative activity | nih.gov |
| Sulfonamide-dithiocarbamate hybrid (13d) | RT4 (Bladder) | 1.9 | Antiproliferative activity | nih.gov |
| Sulfonamide-dithiocarbamate hybrid (13d) | T24 (Bladder) | 2.6 | Antiproliferative activity | nih.gov |
Mechanistic Exploration of Antineoplastic Effects
The precise mechanisms underlying the antineoplastic effects of this compound derivatives are an active area of investigation. Research suggests that these compounds may exert their anticancer activity through various pathways. Some sulfonamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Another proposed mechanism involves the inhibition of key enzymes that are crucial for the proliferation and metabolism of cancer cells. mdpi.com For instance, some derivatives have demonstrated inhibitory activity against carbonic anhydrase, an enzyme involved in pH regulation and tumorigenesis. mdpi.com Additionally, certain sulfonamide compounds may interfere with microtubule assembly, leading to cell cycle arrest in the G1 phase and inhibiting cell division. researchgate.net
Furthermore, some this compound derivatives may target the tumor microenvironment. This can include the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and the suppression of matrix metalloproteinases, which are involved in tumor invasion and metastasis. mdpi.comresearchgate.net Research into cyclopropane (B1198618) sulfonamide derivatives has also indicated that they can induce tumor cell apoptosis and target the tumor microenvironment, in addition to inhibiting specific EGFR mutations that confer drug resistance. nih.gov
Antiviral Activity Investigations (e.g., Anti-HIV, Anti-COVID-19)
The structural motif of the sulfonamide group is present in a number of antiviral drugs, and research has extended to investigating the antiviral potential of this compound derivatives against various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19.
In the context of HIV, sulfonamide derivatives have been incorporated into molecules designed as HIV protease inhibitors, non-nucleoside reverse transcriptase inhibitors, and HIV entry inhibitors. nih.gov The primary sulfonamide group is a key feature in some compounds that act by ejecting zinc ions from critical viral zinc finger proteins, thereby inhibiting viral replication. nih.gov
More recently, with the emergence of the COVID-19 pandemic, the focus has shifted to include SARS-CoV-2. Research has been conducted on the synthesis and evaluation of small molecule derivatives as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov Studies have shown that replacing a carboxamide functionality with sulfonamide derivatives can result in potent PLpro inhibitors with antiviral activity in cell-based assays. nih.gov
Anti-inflammatory Activity
This compound derivatives have emerged as a promising class of anti-inflammatory agents. Research has demonstrated their ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.
One notable derivative, Propane-2-sulfonic acid octadec-9-enyl-amide (N15), has been the subject of significant investigation. nih.govnih.gov Studies have shown that N15, a dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), exerts potent anti-inflammatory effects. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, N15 administration led to a decrease in the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα). nih.gov Furthermore, N15 inhibited the activation of microglia and reduced neuronal apoptosis in the hippocampus and cortex of these mice. nih.gov The anti-inflammatory action of N15 is, at least in part, mediated by its activation of PPARα/γ signaling pathways. nih.govnih.gov This was evidenced by the partial reversal of its anti-inflammatory effects in the presence of PPARα or PPARγ antagonists. nih.govnih.gov
In a separate model of cerebral ischemia, N15 demonstrated neuroprotective effects attributed to its anti-inflammatory properties. nih.gov It was found to inhibit the expression of inflammatory cytokines and suppress the activation of microglia and macrophages. nih.gov Mechanistically, N15 was shown to decrease the phosphorylation levels of key inflammatory signaling molecules, including NF-κBp65, STAT3, and ERK1/2, both in vivo and in vitro. nih.gov
Other research has explored different this compound derivatives for their anti-inflammatory potential. For instance, N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)this compound and related pyrazole (B372694) compounds have been investigated for their anti-inflammatory effects. Similarly, the sulfonamide class of compounds, including derivatives like N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)this compound, is recognized for its anti-inflammatory properties. The synthesis of novel 1,2-diazole derivatives containing a sulfonamide moiety has also been pursued to develop new anti-inflammatory agents. ijpsi.org Additionally, sultams derived from saccharin, which are considered derivatives of sulfonamide, have been evaluated for their in vivo anti-inflammatory activity, showing inhibitory effects on pro-inflammatory cytokines IL-6 and TNF-α. mdpi.com
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Model System | Key Findings | Reference(s) |
| Propane-2-sulfonic acid octadec-9-enyl-amide (N15) | LPS-induced neuroinflammation in mice | Decreased mRNA expression of IL-1β, IL-6, TNFα; inhibited microglial activation; ameliorated neuronal apoptosis. | nih.gov |
| Propane-2-sulfonic acid octadec-9-enyl-amide (N15) | Middle cerebral artery occlusion (MCAO) in mice | Inhibited inflammatory cytokine expression; suppressed microglia/macrophage activation; decreased phosphorylation of NF-κBp65, STAT3, and ERK1/2. | nih.gov |
| N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)this compound | General research | Investigated for anti-inflammatory effects. | |
| N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)this compound | General research | Belongs to a class known for anti-inflammatory properties. | |
| N1-(3-Nicotinoyl)-3,5-dimethyl 4-(N1-4-sulfamoyl phenyl azo) 1,2-diazoles | General research | Screened for anti-inflammatory activity. | ijpsi.org |
| Sultams derived from saccharin | In vivo models | Exhibited anti-inflammatory activity by reducing IL-6 and TNF-α levels. | mdpi.com |
| Sulfonamide derivatives | General research | Known to possess anti-inflammatory properties. | nih.govontosight.aiontosight.airesearchgate.net |
Other Diverse Biological Activities (e.g., Antimalarial, Diuretic, Hypoglycemic)
Beyond their anti-inflammatory effects, derivatives of this compound have been explored for a range of other important biological activities, including antimalarial, diuretic, and hypoglycemic actions.
Antimalarial Activity:
The primary sulfonamide chemotype, while not yet clinically exploited for malaria, has shown promise in preclinical studies. nih.gov Research on primary sulfonamide compounds from the GlaxoSmithKline (GSK) Tres Cantos antimalarial set identified 14 compounds with submicromolar activity against Plasmodium falciparum. nih.gov These compounds displayed in vitro IC50 values ranging from 0.16 to 0.89 μM. nih.gov Further investigations into novel pyrimidine-tethered spirochromane-based sulfonamide derivatives revealed potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. malariaworld.orgnih.govrsc.org Notably, compounds SZ14 and SZ9 exhibited significant potency, with IC50 values of 2.84 μM and 3.22 μM, respectively, against the W2 strain. malariaworld.orgnih.gov These compounds are thought to exert their antimalarial effect by inhibiting the cysteine proteases falcipain-2 and falcipain-3. malariaworld.orgnih.gov Additionally, the synthesis of toluene-sulfonamide dipeptide derivatives has yielded compounds with antiplasmodial activity, with IC50 values ranging from 3.20 to 9.10 μM against P. falciparum. nih.gov
Diuretic Activity:
The sulfonamide group is a well-established pharmacophore in diuretic drugs. ontosight.ai this compound derivatives have been investigated for their potential as diuretics. For instance, 5-Chloro-2-(propane-2-sulfonyl)aniline serves as a key intermediate in the synthesis of metolazone, a thiazide-like diuretic used in the management of hypertension and edema. The sulfonamide class of drugs, in general, is known for its diuretic properties, acting as carbonic anhydrase inhibitors. ontosight.aijapi.org The development of sulfa/substituted 1,2-diazoles has also been explored as a source for new diuretic agents. ijpsi.org
Hypoglycemic Activity:
Sulfonamide derivatives have a long history in the management of diabetes, with sulfonylureas being a prominent class of oral hypoglycemic agents. nih.gov Research has focused on developing novel sulfonamide-based compounds with improved antidiabetic profiles. A series of new sulfonamide derivatives linked to five or seven-membered heterocycles demonstrated excellent in vitro α-glucosidase inhibitory activity, with some compounds being more potent than the standard drug acarbose. rsc.org For example, compounds 3a, 3b, 3h, and 6 showed IC50 values of 19.39, 25.12, 25.57, and 22.02 μM, respectively. rsc.org Furthermore, derivatives 3g, 3i, and 7 exhibited significant glucose uptake activity, proving to be more potent than berberine. rsc.org Other research has focused on synthesizing sulfonamide-benzothiazole derivatives and sulfonamide hybrids with 1,3,4-oxadiazole, which have shown promising hypoglycemic and hypolipidemic activities in animal models. ijper.orgresearchgate.net The synthesis of novel biphenylsulfonamide derivatives has also led to the identification of glucagon (B607659) receptor antagonists with the potential for treating type 2 diabetes. nih.gov
Table 2: Other Diverse Biological Activities of this compound Derivatives
| Biological Activity | Compound/Derivative Class | Key Findings | Reference(s) |
| Antimalarial | Primary sulfonamides from GSK TCAMS | 14 compounds with IC50 values of 0.16–0.89 μM against P. falciparum. | nih.gov |
| Pyrimidine-tethered spirochromane-based sulfonamides | Compound SZ14: IC50 of 2.84 μM; Compound SZ9: IC50 of 3.22 μM against resistant P. falciparum. | malariaworld.orgnih.govrsc.org | |
| Toluene-sulfonamide dipeptides | Active against P. falciparum with IC50 values ranging from 3.20 – 9.10 μM. | nih.gov | |
| Diuretic | 5-Chloro-2-(propane-2-sulfonyl)aniline | Intermediate for the diuretic metolazone. | |
| General Sulfonamides | Known to possess diuretic properties through carbonic anhydrase inhibition. | ontosight.aijapi.org | |
| Sulfa/substituted 1,2-diazoles | Investigated as potential new diuretic agents. | ijpsi.org | |
| Hypoglycemic | Heterocyclic sulfonamide derivatives | Potent α-glucosidase inhibition (e.g., compound 3a: IC50 = 19.39 μM) and enhanced glucose uptake. | rsc.org |
| Sulfonamide-benzothiazole derivatives | Showed significant hypoglycemic and hypolipidemic activities in diabetic rat models. | researchgate.net | |
| Sulfonamide-1,3,4-oxadiazole hybrids | Demonstrated excellent reduction in blood glucose levels in diabetic rats. | ijper.org | |
| Biphenylsulfonamide derivatives | Act as glucagon receptor antagonists, improving glucose tolerance. | nih.gov |
Medicinal Chemistry and Structure Activity Relationship Sar Studies for Propane 2 Sulfonamide Derivatives
Rational Drug Design Principles Applied to Propane-2-sulfonamide Scaffolds
Rational drug design, often guided by the three-dimensional structure of the target protein, has been instrumental in the development of novel this compound derivatives. acs.org This approach aims to optimize the interactions between a ligand and its binding site to enhance potency and selectivity.
A notable example is the discovery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. acs.org Starting from an acyclic lead compound featuring an ether-linked isopropylsulfonamide, researchers utilized structure-based drug design to conformationally constrain the molecule by incorporating a tetrahydrofuran (B95107) ring. This modification was intended to improve key interactions with the ligand-binding domain of the human GluA2 receptor. acs.org Further optimization, such as replacing a phenyl group with 2-cyanothiophene, led to enhanced potency and metabolic stability. acs.org
The core principle of this strategy is to leverage structural information to make informed modifications to a lead scaffold. By understanding the binding pocket of a target, medicinal chemists can design molecules with complementary shapes and functionalities, thereby maximizing binding affinity and achieving the desired biological effect. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery. nih.govmdpi.com
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For this compound derivatives, these studies have provided critical insights into the features necessary for potent and selective target engagement.
In the development of a series of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, initial screening of a small library of compounds revealed that derivatives containing an aniline (B41778) moiety were significantly more active than their alkyl amine counterparts. nist.gov This initial finding guided the synthesis of a second-generation library focused on exploring the effects of substituent identity and placement on the distal aromatic ring. nist.gov
Key SAR findings from this study include:
Halogenation: Halogenated 1,3-oxazole sulfonamides were generally the most active compounds. nist.gov
Substituent Position: The position of substituents on the aniline ring played a crucial role in activity. For instance, a compound with 3-methyl and 4-chloro substituents demonstrated excellent growth inhibition. nist.gov
Nature of the Amine: Aniline derivatives consistently outperformed alkyl amine derivatives in terms of antiproliferative activity. nist.gov
These SAR insights are invaluable for medicinal chemists, as they provide a roadmap for designing more effective compounds. By systematically modifying a chemical scaffold and observing the resulting changes in biological activity, researchers can build a comprehensive understanding of the key molecular interactions driving the desired therapeutic effect.
Lead Optimization Strategies for Enhanced Potency and Selectivity
Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. nih.govmdpi.com For this compound derivatives, various strategies have been employed to achieve these goals.
One common strategy is structural simplification , which aims to reduce molecular complexity while retaining or improving biological activity. nih.gov This can involve removing unnecessary chiral centers or simplifying ring systems to facilitate synthesis and improve physicochemical properties. nih.gov
Another key strategy is the modification of functional groups to enhance interactions with the target and improve metabolic stability. For example, in the development of AMPA receptor potentiators, the replacement of a phenyl ring with a pyridin-2-yl or pyridin-3-yl moiety was explored to improve brain penetration. researchgate.net Similarly, the introduction of a 2-cyanothiophene group enhanced both potency and metabolic stability. acs.org
The table below illustrates the impact of specific structural modifications on the potency of AMPA receptor potentiators, highlighting the principles of lead optimization.
| Compound | Modification | Target | Potency (pEC50) |
| Lead Compound | Acyclic ether-linked isopropylsulfonamide and biphenyl (B1667301) group | AMPA Receptor | - |
| PF-04958242 (3) | Conformationally constrained tetrahydrofuran, 2-cyanothiophene replacement | AMPA Receptor | - |
| Compound 62 | Pyrrolidine (B122466) ring addition | AMPA Receptor | 6.6 |
| Compound 63 | Ring opening and removal of pyrrolidine ring | AMPA Receptor | 6.1 |
Data sourced from multiple studies to illustrate optimization principles. acs.orgresearchgate.net
These examples underscore the iterative and data-driven nature of lead optimization, where each new compound provides valuable information that guides the design of the next generation of molecules with improved therapeutic potential. dovepress.comresearchgate.net
Design and Synthesis of this compound Chemical Libraries
The creation of chemical libraries containing a diverse range of related compounds is a cornerstone of modern drug discovery. For the this compound scaffold, the design and synthesis of such libraries have enabled the systematic exploration of chemical space and the identification of novel bioactive molecules. researchgate.net
A common approach to library synthesis involves a multi-step reaction sequence where a common intermediate is reacted with a variety of building blocks. For example, a library of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides was prepared by first synthesizing intermediate amines, which were then reacted with a range of substituted sulfonyl chlorides. openpharmaceuticalsciencesjournal.com This modular approach allows for the rapid generation of a large number of derivatives with diverse substituents.
Similarly, a library of 1,3-oxazole sulfonamides was synthesized by reacting an intermediate sulfonyl chloride with various amines and anilines. nist.gov This strategy facilitated the exploration of the structure-activity relationships discussed in section 6.2. The synthesis of these libraries often employs solution-phase parallel synthesis techniques, which allow for the efficient production of multiple compounds simultaneously.
The general synthetic scheme for producing a library of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.
General Reaction for Sulfonamide Synthesis: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl
This versatile reaction allows for the incorporation of a wide variety of R, R', and R'' groups, leading to the creation of diverse chemical libraries. researchgate.net
Applications of High-Throughput Screening (HTS) in Compound Discovery
High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for biological activity. azolifesciences.com This automated process is particularly valuable in the early stages of drug discovery for identifying "hits"—compounds that show activity against a specific biological target. azolifesciences.comjapsonline.com
In the context of this compound derivatives, HTS has been instrumental in identifying initial lead compounds from large corporate or academic compound collections. researchgate.net For instance, the discovery of novel AMPA receptor positive modulators was initiated through the screening of in-house compound libraries. researchgate.net
The HTS process typically involves:
Assay Development: Creating a robust and automated assay that can measure the activity of compounds against the target of interest.
Library Screening: Testing a large library of compounds in the developed assay.
Hit Identification: Identifying compounds that meet predefined activity criteria.
Hit Confirmation and Prioritization: Re-testing the initial hits to confirm their activity and prioritizing them for further investigation.
The data generated from HTS campaigns can be vast, and sophisticated data analysis tools are required to manage and interpret the results. azolifesciences.com HTS is a critical tool for feeding the drug discovery pipeline with new starting points for medicinal chemistry efforts. nih.gov
Computational-Aided Drug Design (CADD) in the Development of Sulfonamide Therapeutics
Computer-aided drug design (CADD) encompasses a range of computational methods that are used to predict and analyze the interactions between small molecules and their biological targets. mdpi.comnih.gov These methods have become an indispensable part of modern drug discovery, including the development of sulfonamide-based therapeutics. scirp.org
CADD can be broadly categorized into two main approaches:
Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target protein to design ligands that can bind with high affinity and selectivity. nih.gov Techniques such as molecular docking are used to predict the binding mode and affinity of a ligand to a target. scirp.org
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be used. nih.gov These methods rely on the knowledge of existing active ligands to develop a pharmacophore model, which defines the essential structural features required for biological activity.
In the development of sulfonamide derivatives, CADD has been used to:
Identify potential binding sites: As seen in the design of EGFR kinase inhibitors. scirp.org
Predict binding modes: To understand how ligands interact with their targets at the molecular level. scirp.org
Guide lead optimization: By suggesting modifications that could improve binding affinity or selectivity. depositolegale.it
Virtually screen large compound libraries: To identify potential hits for further experimental testing. nih.gov
The synergy between CADD and experimental techniques has accelerated the discovery and development of new sulfonamide-based drugs by providing valuable insights that guide the design and synthesis of more effective therapeutic agents. mdpi.comnih.gov
Future Perspectives and Emerging Research Directions for Propane 2 Sulfonamide Compounds
Development of Novel Therapeutic Agents based on Propane-2-sulfonamide Scaffolds
The this compound scaffold is a privileged structure in drug discovery, serving as a cornerstone for the development of new therapeutic agents across various disease areas. bohrium.comnih.gov Its inherent stability and the capacity of the sulfonamide group to form crucial hydrogen bonds make it an attractive component for designing molecules with high affinity and selectivity for their biological targets. researchgate.net Researchers are actively exploring the diversification of this scaffold to create novel compounds with improved efficacy and new mechanisms of action.
One notable area of development is in the field of neuroscience. For instance, rational and structure-based drug design has led to the identification of a unique class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. acs.org A key compound, N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}this compound (PF-04958242), was developed by conformationally constraining an acyclic lead compound containing an ether-linked isopropylsulfonamide. acs.org This modification enhanced its interaction with the human GluA2 ligand-binding domain, suggesting potential for treating cognitive deficits in conditions like schizophrenia. acs.org Another example is the development of a novel AMPA receptor potentiator and radioligand, [3H]N-2-(4-(N-benzamido)phenyl)propyl-2-propanesulfonamide, highlighting the scaffold's utility in creating tools for pharmacological research. acs.org
In the realm of pain management, derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide featuring a 2-sulfonamidopyridine C-region have been investigated as potent TRPV1 antagonists. nih.gov Systematic modifications to the sulfonamide group have yielded compounds with high affinity for the receptor, with some exhibiting significant analgesic activity in preclinical models. nih.gov
The this compound moiety is also being incorporated into multi-target agents. For complex diseases, designing molecules that can interact with multiple targets is a growing trend. bohrium.com The versatility of the sulfonamide structure makes it an excellent candidate for developing such polypharmacological agents. bohrium.com
The table below summarizes examples of developmental compounds based on the this compound scaffold.
| Compound Name | Therapeutic Target/Application | Key Research Finding |
| N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}this compound (PF-04958242) | AMPA receptor potentiator for cognitive deficits | Conformationally constrained design enhanced potency and selectivity. acs.org |
| [3H]N-2-(4-(N-benzamido)phenyl)propyl-2-propanesulfonamide | AMPA receptor potentiator and radioligand | Serves as a tool for studying AMPA receptor pharmacology. acs.org |
| N-Benzyl phenylsulfonamide derivatives (e.g., compound 12) | TRPV1 antagonist for pain management | Showed higher affinity and strong analgesic activity in a formalin pain model. nih.gov |
| N,N''-(heptane-1,7-diyl)dithis compound | Antimicrobial agent | Structure with a heptane (B126788) chain linking two this compound groups shows potential for antibacterial therapies. ontosight.ai |
Strategies for Overcoming Drug Resistance Mechanisms
Drug resistance is a major challenge in the treatment of infectious diseases and cancer. The development of novel sulfonamide derivatives, including those with a this compound core, is a key strategy to combat this issue. ontosight.aijbclinpharm.org Resistance to traditional sulfonamides often arises from mutations in the target enzyme, such as dihydropteroate (B1496061) synthase (DHPS) in bacteria, which reduces the drug's binding affinity. nih.gov
One approach to overcoming resistance is the rational design of new derivatives that can effectively inhibit the mutated target. nih.gov This involves creating molecules that can decoy the resistance mechanisms of pathogens. nih.gov For example, research into 5-bromo-N-alkylthiophene-2-sulfonamides has shown efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant bacterial strain. nih.gov
In cancer therapy, resistance to targeted agents like epidermal growth factor receptor (EGFR) inhibitors is a significant hurdle. The EGFR C797S mutation, for instance, confers resistance to third-generation inhibitors. dovepress.com Researchers are designing novel cyclopropanesulfonamide (B116046) derivatives to act as EGFR inhibitors that can overcome this resistance. dovepress.comacs.org These new compounds aim to be highly selective for the mutant EGFR while sparing the wild-type protein to reduce toxicity. acs.org
Another strategy involves the development of multi-target agents that can hit both the primary target and pathways associated with resistance. The versatility of the sulfonamide scaffold is advantageous for creating such molecules. bohrium.com
The following table highlights strategies and examples of this compound-related compounds designed to overcome drug resistance.
| Resistance Mechanism | Therapeutic Area | Strategy | Example Compound/Approach |
| Target enzyme mutation (e.g., DHPS) | Infectious Disease | Design of novel derivatives to inhibit mutated enzymes. nih.gov | 5-bromo-N-alkylthiophene-2-sulfonamides for NDM-1 producing bacteria. nih.gov |
| EGFR C797S mutation | Cancer | Development of selective inhibitors for mutant EGFR. dovepress.comacs.org | Novel cyclopropanesulfonamide derivatives. dovepress.com |
| Efflux pumps and genetic alterations | Infectious Disease | Use of nanocarriers to deliver antibiotics and overcome efflux. nih.gov | Surface-engineered nano-cargos for antibiotic delivery. nih.gov |
| Target modification (e.g., Dihydrofolate reductase) | Infectious Disease | Overinduction of protein and lower drug affinity. nih.gov | Not specified |
Advancements in Synthetic Methodologies for Diversification and Scalability
The exploration of the vast chemical space around the this compound scaffold relies on robust and efficient synthetic methodologies. Advances in synthetic chemistry are crucial for creating diverse libraries of compounds for screening and for the scalable production of promising drug candidates. nih.govacs.org
Common methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine. nih.gov However, modern synthetic chemistry offers more sophisticated approaches. For instance, a "libraries from libraries" approach has been described for the synthesis of five different sulfonamide-linked scaffolds, including piperazine, thiourea, and cyclic guanidine (B92328) derivatives, allowing for the rapid generation of diverse compound collections. nih.gov
Parallel synthesis techniques are also being employed to efficiently create focused libraries of derivatives. This has been demonstrated in the synthesis of thiophene-based bicyclic sulfonamides for fragment-based drug discovery. inrs.ca Such methods streamline the process from synthesis to screening. inrs.ca
Furthermore, multicomponent reactions are being utilized to generate novel ketenimine sulfonamide conjugates in a highly atom-economical and stereoselective manner. acs.org These reactions allow for the rapid assembly of complex molecules from simple starting materials.
For scalability, moving from laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding but also cost-effective and environmentally friendly. Research into new catalytic systems and flow chemistry processes is ongoing to meet these demands for sulfonamide-based drug candidates.
The table below showcases various synthetic strategies for the diversification of this compound derivatives.
| Synthetic Strategy | Description | Application/Advantage |
| Libraries from Libraries | Synthesis of multiple scaffolds from a common intermediate. nih.gov | Rapid generation of diverse compound libraries. nih.gov |
| Parallel Synthesis | Simultaneous synthesis of a library of related compounds. inrs.ca | Efficient creation of focused libraries for screening. inrs.ca |
| Multicomponent Reactions | Combining three or more starting materials in a single reaction. acs.org | Atom-economical and stereoselective synthesis of complex molecules. acs.org |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed cross-coupling of boronic acids with halides. nih.gov | Diversification of aryl sulfonamides. nih.gov |
| N-Functionalization Reactions | Modification of the nitrogen atom of the sulfonamide group. nih.gov | Creation of structurally diverse sulfonimidamides. nih.gov |
Exploration of New Biological Targets and Disease Indications
The therapeutic potential of this compound compounds extends beyond their traditional applications. Researchers are actively exploring new biological targets and disease indications for this versatile class of molecules. The wide range of biological activities exhibited by sulfonamides, including antibacterial, anti-inflammatory, anticancer, and antiviral properties, provides a strong foundation for this exploration. bohrium.comfrontiersin.orgresearchgate.net
A significant area of emerging research is the targeting of the NLRP3 inflammasome, a protein complex involved in inflammatory diseases. Novel 2,3-dihydro-1H-indene-5-sulfonamide analogues have been designed as potent and specific NLRP3 inhibitors, showing potential for the treatment of conditions like colitis. acs.org
In oncology, beyond EGFR, other targets are being investigated. Sulfonamide derivatives are being developed as inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with tumor hypoxia and progression. mdpi.com Additionally, ketenimine sulfonamide conjugates are being explored for their ability to target the nonhomologous DNA end-joining (NHEJ) pathway, a critical process in DNA repair that is often dysregulated in cancer. acs.org
The this compound scaffold is also being investigated for its potential in treating neurodegenerative diseases. As previously mentioned, AMPA receptor potentiators containing this moiety are in development for cognitive disorders. acs.orgacs.org Furthermore, the potential of sulfonamides to inhibit enzymes like BACE1, which is implicated in Alzheimer's disease, is an active area of research. nih.gov
The table below lists some of the novel biological targets and associated disease indications being explored for this compound derivatives.
| Biological Target | Disease Indication | Example Compound/Approach |
| NLRP3 Inflammasome | Inflammatory Bowel Disease (Colitis) | 2,3-dihydro-1H-indene-5-sulfonamide analogues. acs.org |
| Carbonic Anhydrase IX (CA IX) | Cancer | Aromatic sulfonamides with sulfonic acid tails. mdpi.com |
| Nonhomologous DNA End-Joining (NHEJ) Pathway | Cancer | Ketenimine sulfonamide conjugates. acs.org |
| AMPA Receptor | Cognitive Disorders (e.g., Schizophrenia) | N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}this compound. acs.org |
| TRPV1 | Chronic Pain | 2-Sulfonamidopyridine derivatives. nih.gov |
| Urease and Cyclooxygenase-2 (COX-2) | Inflammation and Ulcers | Propanamide-sulfonamide based drug conjugates. frontiersin.org |
Integration of Advanced Computational and Experimental Approaches in Drug Discovery
The synergy between computational and experimental methods is accelerating the discovery and development of new this compound-based therapeutic agents. In silico techniques are increasingly being used to guide and refine experimental work, leading to a more efficient and targeted drug discovery process. jbclinpharm.orgnih.gov
Molecular docking is a widely used computational tool to predict the binding mode and affinity of sulfonamide derivatives to their target proteins. nih.govnih.gov This information is invaluable for structure-based drug design, allowing chemists to design molecules with improved interactions with the target. For example, docking studies have been used to understand the high affinity of certain N-benzyl phenylsulfonamide derivatives for the TRPV1 receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules. jbclinpharm.org This helps in prioritizing which compounds to synthesize and test, saving time and resources.
Computational methods like Density Functional Theory (DFT) are employed to understand the electronic structure and reactivity of sulfonamide compounds. nih.gov This provides insights into their chemical properties and potential interactions with biological systems.
These computational approaches are complemented by high-throughput experimental techniques. High-Throughput Phenotypic Profiling (HTPP) using assays like Cell Painting can rapidly assess the biological effects of large numbers of compounds, helping to identify promising leads and elucidate their mechanisms of action. epa.gov
The integration of these advanced methods creates a powerful feedback loop: computational predictions guide experimental design, and experimental results are used to refine and improve the computational models. This iterative process is crucial for navigating the complex landscape of drug discovery.
The table below outlines the application of various computational and experimental approaches in the study of this compound compounds.
| Approach | Type | Application in Drug Discovery |
| Molecular Docking | Computational | Predicting binding modes and affinities of ligands to target proteins. nih.govnih.gov |
| QSAR Modeling | Computational | Predicting the biological activity of novel compounds based on their structure. jbclinpharm.org |
| Density Functional Theory (DFT) | Computational | Studying the electronic structure and reactivity of molecules. nih.gov |
| High-Throughput Phenotypic Profiling (HTPP) | Experimental | Rapidly assessing the biological effects of large compound libraries. epa.gov |
| Fragment-Based Drug Discovery (FBDD) | Experimental/Computational | Screening small molecular fragments for binding to a target, followed by optimization. inrs.ca |
Translational Research and Preclinical Development Prospects
The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. For this compound-based compounds, this involves rigorous preclinical development to assess their potential for human use. This phase of research focuses on evaluating the efficacy, safety, and pharmacokinetic properties of drug candidates in relevant biological systems.
A key aspect of translational research is the use of appropriate animal models of disease. For example, the in vivo efficacy of novel NLRP3 inflammasome inhibitors has been evaluated in a DSS-induced colitis model, demonstrating their potential to alleviate symptoms of inflammatory bowel disease. acs.org Similarly, the analgesic effects of TRPV1 antagonists have been tested in formalin-induced pain models in animals. nih.gov
Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are critical. These studies help to determine how a drug is processed by the body and inform on its potential dosing regimen. The metabolic stability of sulfonamide-based compounds is an important consideration, as it can influence their duration of action and potential for drug-drug interactions. researchgate.net
Preclinical safety and toxicity studies are also essential to identify any potential adverse effects before a drug candidate can be advanced to human clinical trials. These studies evaluate the compound's effects on various organs and systems and help to establish a safe dose range for first-in-human studies. For instance, acute and subacute toxicity studies of a novel NLRP3 inhibitor suggested a favorable safety profile. acs.org
The development of radiolabeled versions of this compound compounds, such as [3H]N-2-(4-(N-benzamido)phenyl)propyl-2-propanesulfonamide, can also aid in preclinical development by enabling detailed studies of their distribution and target engagement in vivo. acs.org
The successful navigation of these preclinical hurdles is a prerequisite for initiating clinical trials and ultimately bringing new this compound-based therapies to patients.
The table below summarizes key aspects of translational research and preclinical development for this class of compounds.
| Preclinical Study Type | Purpose | Example |
| In Vivo Efficacy Models | To assess the therapeutic effect of a compound in a living organism. | DSS-induced colitis model for inflammatory bowel disease. acs.org |
| Pharmacokinetics (ADME) | To study the absorption, distribution, metabolism, and excretion of a drug. | Evaluation of metabolic stability of sulfonamide-based drugs. researchgate.net |
| Toxicology Studies | To evaluate the safety and potential adverse effects of a compound. | Acute and subacute toxicity studies of an NLRP3 inhibitor. acs.org |
| Target Engagement Studies | To confirm that the drug interacts with its intended target in a biological system. | Use of radiolabeled ligands to study receptor binding. acs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for propane-2-sulfonamide, and how do reaction conditions influence yield and purity?
- This compound is typically synthesized via sulfonation of propan-2-amine using sulfonyl chlorides under controlled pH and temperature. Key steps include:
- Reagent selection : Use of chlorosulfonic acid or substituted sulfonyl chlorides in anhydrous conditions to minimize side reactions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the sulfonamide .
- Yield optimization : Adjust stoichiometry (e.g., 1:1.2 amine-to-sulfonyl chloride ratio) and monitor reaction time to prevent over-sulfonation .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm structure via sulfonamide proton deshielding (δ 7.5–8.5 ppm) and quaternary carbon signals .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for pharmaceutical applications) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 138.1) .
Q. How does this compound interact with biological targets such as carbonic anhydrase?
- The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibition. Key parameters include:
- Binding affinity : Measured via isothermal titration calorimetry (ITC) or enzymatic assays (IC values typically <100 nM) .
- Structural insights : X-ray crystallography reveals hydrogen bonding with Thr199 and hydrophobic interactions with Val121 residues .
Advanced Research Questions
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
- Process controls : Implement in-line FTIR monitoring to track sulfonation completion and reduce impurities .
- Design of Experiments (DoE) : Optimize variables (temperature, solvent polarity) using response surface methodology (RSM) to maximize reproducibility .
- Quality metrics : Enforce strict compliance with ICH Q3A guidelines for residual solvents and heavy metals .
Q. How can researchers validate analytical methods for this compound in complex matrices (e.g., plasma)?
- Validation parameters : Follow FDA guidelines for specificity, linearity (R > 0.995), accuracy (90–110% recovery), and precision (RSD <2%) .
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges minimizes matrix interference .
- Cross-validation : Compare results from LC-MS/MS and UV-detection HPLC to ensure method robustness .
Q. What statistical approaches resolve contradictions in this compound bioactivity data across studies?
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
- Sensitivity testing : Evaluate outliers via Grubbs’ test or Dixon’s Q-test to identify experimental artifacts .
- Dose-response modeling : Fit data to Hill equations to reconcile differences in potency metrics (e.g., EC vs. IC) .
Q. How do auxiliary proteins (e.g., Stargazin) influence the pharmacological efficacy of this compound derivatives?
- Co-immunoprecipitation : Identify protein-protein interactions using anti-Stargazin antibodies in transfected HEK293 cells .
- Electrophysiology : Patch-clamp assays quantify AMPA receptor modulation in the presence of auxiliary proteins .
- Computational docking : Simulate binding poses with GluA2/Stargazin complexes to predict synergies or antagonism .
Methodological and Ethical Considerations
Q. What protocols ensure data integrity when reporting this compound research?
- Data archiving : Store raw spectra, chromatograms, and assay data in FAIR-compliant repositories (e.g., Zenodo) .
- Plagiarism checks : Use Turnitin or iThenticate to verify originality before submission .
- Replication : Include detailed supplementary materials (e.g., step-by-step synthesis protocols) to enable independent verification .
Q. How should researchers balance exploratory and confirmatory studies in this compound projects?
- Pre-registration : Document hypotheses and analytical plans on Open Science Framework (OSF) to reduce HARKing .
- Pilot studies : Conduct small-scale experiments (n=3) to refine endpoints before large-scale validation .
- Multidisciplinary collaboration : Engage synthetic chemists, pharmacologists, and statisticians to address bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
